Cas no 58556-77-7 (Naphthalene, 2,7-diiodo-)

Naphthalene, 2,7-diiodo- structure
Naphthalene, 2,7-diiodo- structure
商品名:Naphthalene, 2,7-diiodo-
CAS番号:58556-77-7
MF:C10H6I2
メガワット:379.96264
CID:341648
PubChem ID:14323687

Naphthalene, 2,7-diiodo- 化学的及び物理的性質

名前と識別子

    • Naphthalene, 2,7-diiodo-
    • 2,7-diiodonaphthalene
    • FT-0734201
    • SCHEMBL6561374
    • CS-0085715
    • 58556-77-7
    • MFCD17012329
    • F74166
    • DTXSID90558924
    • DB-083748
    • インチ: InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
    • InChIKey: VKWGMCDDHNYOBD-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC2C=CC(=CC=2C=1)I

計算された属性

  • せいみつぶんしりょう: 379.85498
  • どういたいしつりょう: 379.85590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.9

じっけんとくせい

  • PSA: 0

Naphthalene, 2,7-diiodo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM235304-250mg
2,7-Diiodonaphthalene
58556-77-7 97%
250mg
$*** 2023-05-30
Alichem
A219000880-250mg
2,7-Diiodonaphthalene
58556-77-7 98%
250mg
$727.60 2023-09-01
Alichem
A219000880-1g
2,7-Diiodonaphthalene
58556-77-7 98%
1g
$1853.50 2023-09-01
Chemenu
CM235304-100mg
2,7-Diiodonaphthalene
58556-77-7 97%
100mg
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1156355-1g
2,7-Diiodonaphthalene
58556-77-7 98%
1g
¥DzDzǨǨ 2023-07-25
Aaron
AR00EGX2-250mg
2,7-Diiodonaphthalene
58556-77-7 97%
250mg
$110.00 2025-02-12
Aaron
AR00EGX2-100mg
2,7-Diiodonaphthalene
58556-77-7 97%
100mg
$65.00 2025-02-12
eNovation Chemicals LLC
Y1226959-1g
2,7-diiodonaphthalene
58556-77-7 95%
1g
$300 2025-02-26
Chemenu
CM235304-1g
2,7-Diiodonaphthalene
58556-77-7 97%
1g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1156355-250mg
2,7-Diiodonaphthalene
58556-77-7 98%
250mg
¥ȬŤŤƊ 2023-07-25

Naphthalene, 2,7-diiodo- 関連文献

Naphthalene, 2,7-diiodo-に関する追加情報

2,7-Diiodonaphthalene: A Comprehensive Overview

2,7-Diiodonaphthalene, also known by its CAS number 58556-77-7, is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceutical research, and organic synthesis. This compound is a derivative of naphthalene, a well-known polycyclic aromatic hydrocarbon, with two iodine atoms substituted at the 2 and 7 positions. The unique electronic properties and structural features of 2,7-diiodonaphthalene make it a valuable building block in various chemical reactions and applications.

The synthesis of 2,7-diiodonaphthalene typically involves electrophilic substitution reactions on the naphthalene ring. Due to the directing effects of iodine atoms, the compound exhibits high regioselectivity in further substitution reactions. Recent studies have demonstrated that 2,7-diiodonaphthalene can serve as an efficient precursor for the preparation of advanced materials such as graphene analogs and functionalized carbon nanotubes. These materials have potential applications in electronics, energy storage, and sensing technologies.

In the realm of pharmaceutical chemistry, 2,7-diiodonaphthalene has been explored as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel anti-cancer agents with enhanced selectivity and efficacy. The iodine substituents in 2,7-diiodonaphthalene facilitate various bioisosteric replacements and enable the creation of drug candidates with improved pharmacokinetic profiles.

The electronic properties of 2,7-diiodonaphthalene have also been leveraged in optoelectronic devices. Recent advancements in organic light-emitting diodes (OLEDs) have highlighted the potential of this compound as a dopant material due to its ability to modulate charge transport properties. Additionally, its use in organic photovoltaics has shown promise in improving device efficiency by enhancing charge separation and collection.

The application of 2,7-diiodonaphthalene extends to catalysis as well. It has been employed as a ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings. The steric and electronic effects imparted by the iodine atoms make it an effective ligand for achieving high catalytic activity and selectivity.

In terms of environmental considerations, researchers have investigated the degradation pathways of 2,7-diiodonaphthalene. Studies indicate that under specific environmental conditions, such as UV irradiation or microbial action, this compound undergoes transformation into less hazardous byproducts. Understanding these degradation mechanisms is crucial for assessing its environmental impact and ensuring sustainable practices in its use.

The versatility of 2,7-diiodonaphthalene continues to drive innovation across multiple disciplines. Its role as a versatile building block underscores its importance in modern chemical research. As new applications emerge and existing ones are optimized through cutting-edge methodologies like machine learning-driven molecular design and green chemistry principles, the significance of this compound is expected to grow further.

In conclusion, CAS No 58556-77-7, or 2,7-diiodonaphthalene, stands out as a pivotal compound with diverse applications spanning materials science, pharmaceuticals, electronics, and catalysis. Its unique properties and adaptability make it an indispensable tool for researchers aiming to push the boundaries of chemical innovation.

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Amadis Chemical Company Limited
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